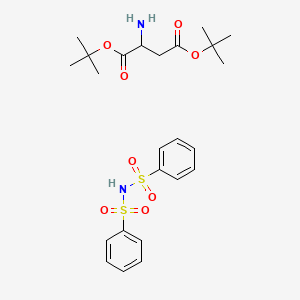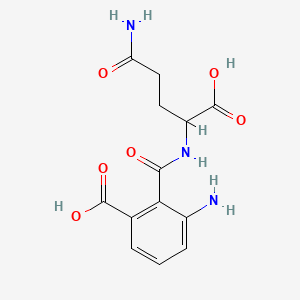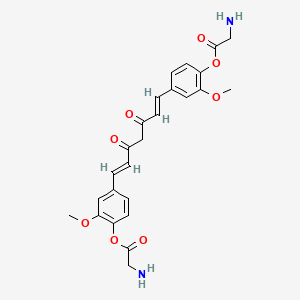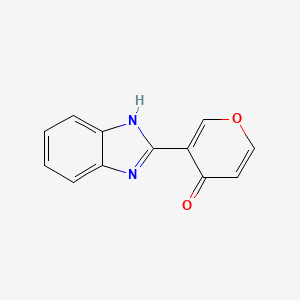
3-(1H-benzimidazol-2-yl)pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzimidazol-2-yl)pyran-4-one is a heterocyclic compound that combines the structural features of benzimidazole and pyranone Benzimidazole is a well-known pharmacophore with a wide range of biological activities, while pyranone is a versatile scaffold in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)pyran-4-one typically involves the condensation of a benzimidazole derivative with a pyranone precursor. One common method is the reaction of 2-aminobenzimidazole with a suitable pyranone derivative under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetonitrile, and the product is usually obtained after purification by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzimidazol-2-yl)pyran-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, solid aluminum oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic media).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(1H-benzimidazol-2-yl)pyran-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The pyranone scaffold can enhance the compound’s binding affinity and selectivity for these targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-benzimidazol-2-yl)pyran-4-one
- 3-(1H-benzimidazol-2-yl)chromen-4-one
- 3-(1H-benzimidazol-2-yl)quinolin-4-one
Uniqueness
3-(1H-benzimidazol-2-yl)pyran-4-one stands out due to its unique combination of benzimidazole and pyranone moieties, which confer distinct chemical and biological properties. This fusion enhances its potential as a versatile scaffold for the development of new compounds with diverse applications .
Propriétés
Formule moléculaire |
C12H8N2O2 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)pyran-4-one |
InChI |
InChI=1S/C12H8N2O2/c15-11-5-6-16-7-8(11)12-13-9-3-1-2-4-10(9)14-12/h1-7H,(H,13,14) |
Clé InChI |
CXTSCOMOTYUABF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)C3=COC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)





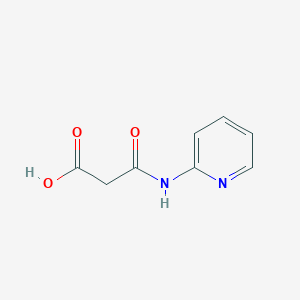
![N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B13866438.png)
![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)
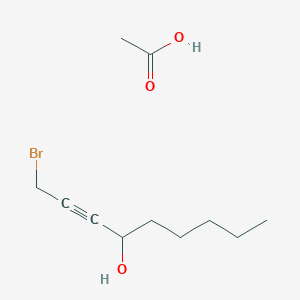
![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)
